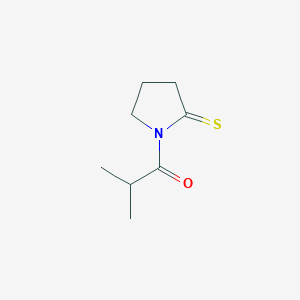
2-Methyl-1-(2-thioxopyrrolidin-1-yl)propan-1-one
Description
MK-1439, also known as doravirine, is a novel non-nucleoside reverse transcriptase inhibitor. It is primarily used in the treatment of human immunodeficiency virus type-1 (HIV-1) infection. Doravirine has shown improved efficacy, pharmacokinetics, and safety profiles compared to other non-nucleoside reverse transcriptase inhibitors .
Properties
CAS No. |
121003-08-5 |
|---|---|
Molecular Formula |
C8H13NOS |
Molecular Weight |
171.26 g/mol |
IUPAC Name |
2-methyl-1-(2-sulfanylidenepyrrolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C8H13NOS/c1-6(2)8(10)9-5-3-4-7(9)11/h6H,3-5H2,1-2H3 |
InChI Key |
DYGSTHUMFIIDIH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCCC1=S |
Canonical SMILES |
CC(C)C(=O)N1CCCC1=S |
Synonyms |
2-Pyrrolidinethione, 1-(2-methyl-1-oxopropyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
The synthesis of MK-1439 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The industrial production of doravirine typically involves the following steps:
Formation of Intermediates: The synthesis begins with the preparation of key intermediates through various chemical reactions.
Coupling Reactions: These intermediates undergo coupling reactions under specific conditions to form the core structure of doravirine.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
MK-1439 undergoes several types of chemical reactions, including:
Oxidation: Doravirine can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in the synthesis and modification of doravirine.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Doravirine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of non-nucleoside reverse transcriptase inhibitors.
Biology: Doravirine is studied for its effects on HIV-1 replication and resistance mechanisms.
Medicine: It is used in clinical trials and treatments for HIV-1 infection, showing promise as a first-line therapy and in combination with other antiretroviral agents.
Industry: The compound is produced and marketed by pharmaceutical companies for the treatment of HIV-1 infection
Mechanism of Action
Doravirine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus, and by inhibiting it, doravirine prevents the virus from multiplying. The molecular targets of doravirine include specific binding sites on the reverse transcriptase enzyme, which it binds to and inhibits .
Comparison with Similar Compounds
Doravirine is compared with other non-nucleoside reverse transcriptase inhibitors such as efavirenz, etravirine, and rilpivirine. It has shown superior efficacy and a better resistance profile compared to efavirenz and is comparable to etravirine and rilpivirine. Doravirine is unique in its ability to retain activity against certain resistant strains of HIV-1, making it a valuable addition to the arsenal of antiretroviral therapies .
Similar compounds include:
- Efavirenz
- Etravirine
- Rilpivirine
These compounds share a similar mechanism of action but differ in their efficacy, resistance profiles, and side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


